molecular formula C23H21F3N4O3S B2638866 N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide CAS No. 878064-77-8

N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide

Cat. No. B2638866
CAS RN: 878064-77-8
M. Wt: 490.5
InChI Key: IJPDPYLJMGKAIE-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C23H21F3N4O3S and its molecular weight is 490.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactions

  • Reactions of Tetrahydropyrimidine Derivatives : The research conducted by Kappe and Roschger explored various reactions of tetrahydropyrimidine derivatives, contributing to the understanding of methylation and acylation sites in similar compounds (Kappe & Roschger, 1989).

  • Synthesis and Antimicrobial Activity : Gad-Elkareem, Abdel-fattah, and Elneairy synthesized new thio-substituted pyridine and pyrimidine derivatives, investigating their antimicrobial activities, which is relevant to the study of N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide (Gad-Elkareem et al., 2011).

Structural Modifications and Aggregation

  • Supramolecular Aggregation of Thiazolopyrimidines : Nagarajaiah and Begum’s research focused on the structural modifications in thiazolopyrimidines, providing insights into their conformational features, which can be applied to understand similar compounds (Nagarajaiah & Begum, 2014).

Synthesis and Biological Evaluation

  • Synthesis of Pyrazolopyrimidines Derivatives : Rahmouni et al. synthesized novel pyrazolopyrimidines and evaluated their anticancer and anti-5-lipoxygenase agents, contributing to the understanding of similar pyrimidine derivatives (Rahmouni et al., 2016).

  • Antimicrobial Activity of Thieno-pyrimidine Derivatives : Kolisnyk et al. investigated the antimicrobial activity of novel derivatives of thieno-pyrimidine, relevant for understanding the biological applications of similar compounds (Kolisnyk et al., 2015).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21F3N4O3S/c1-13-7-8-17(9-14(13)2)29-20(32)18-11-27-22(30(3)21(18)33)34-12-19(31)28-16-6-4-5-15(10-16)23(24,25)26/h4-11H,12H2,1-3H3,(H,28,31)(H,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJPDPYLJMGKAIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CN=C(N(C2=O)C)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-1-methyl-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidine-5-carboxamide

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